

Application Notes and Protocols for Ultrasound-Assisted Extraction of Angelicolide

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Compound of Interest

Compound Name: Angelicolide

Cat. No.: B149960

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Introduction

Angelicolide, a phthalide dimer found in the roots of *Angelica sinensis* (Danggui), is a bioactive compound of significant interest for its potential therapeutic properties. Ultrasound-Assisted Extraction (UAE) is a modern and efficient green technology for the extraction of phytochemicals from plant matrices. This method utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of intracellular contents into the solvent. The primary advantages of UAE include reduced extraction times, lower solvent consumption, and increased extraction yields compared to conventional methods.^{[1][2]} This document provides a detailed protocol for the efficient extraction of **Angelicolide** using UAE, methods for its quantification, and an overview of its potential biological activity.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Angelicolide

This protocol is designed to provide a robust starting point for the extraction of **Angelicolide** from dried *Angelica sinensis* root powder. Optimization of these parameters may be necessary depending on the specific equipment and raw material characteristics.

Materials and Equipment:

- Dried *Angelica sinensis* root powder (passed through a 40-mesh sieve)
- Ethanol (70-80% aqueous solution)
- Ultrasonic bath or probe system with temperature and power control
- Centrifuge
- Rotary evaporator
- Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or 0.45 μm syringe filters)
- Analytical balance
- Volumetric flasks and pipettes

Protocol:

- Sample Preparation: Accurately weigh approximately 5.0 g of dried *Angelica sinensis* root powder.
- Solvent Addition: Place the powder into a suitable extraction vessel (e.g., an Erlenmeyer flask). Add the extraction solvent (70% ethanol) at a solid-to-liquid ratio of 1:20 (g/mL).
- Ultrasonication:
 - Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
 - Set the ultrasonic power to 200 W and the frequency to 40 kHz.
 - Maintain the extraction temperature at 45°C.
 - Sonicate for a duration of 30 minutes.
- Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

- **Filtration:** Decant the supernatant and filter it through a 0.45 µm membrane filter to remove any remaining fine particles.
- **Solvent Evaporation:** Concentrate the filtered extract using a rotary evaporator at a temperature of 50°C under reduced pressure to remove the ethanol.
- **Reconstitution:** Reconstitute the dried extract in a known volume of methanol or a suitable solvent for subsequent analysis.

Quantitative Analysis of Angelicolide by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantification of **Angelicolide** in the extracts obtained from *Angelica sinensis*.

Instrumentation and Conditions:

- **HPLC System:** A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- **Column:** C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- **Mobile Phase:** A gradient of Acetonitrile (A) and water with 0.1% phosphoric acid (B).
- **Gradient Program:**
 - 0-10 min: 30-50% A
 - 10-25 min: 50-70% A
 - 25-30 min: 70-90% A
 - Hold at 90% A for 5 min
 - Return to initial conditions and equilibrate for 5 min.
- **Flow Rate:** 1.0 mL/min.

- Column Temperature: 30°C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.

Protocol:

- Standard Preparation: Prepare a stock solution of **Angelicolide** standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.
- Sample Preparation: Dilute the reconstituted extract from the UAE procedure with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter before injection.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Identify the **Angelicolide** peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of **Angelicolide** in the sample from the calibration curve.

Data Presentation

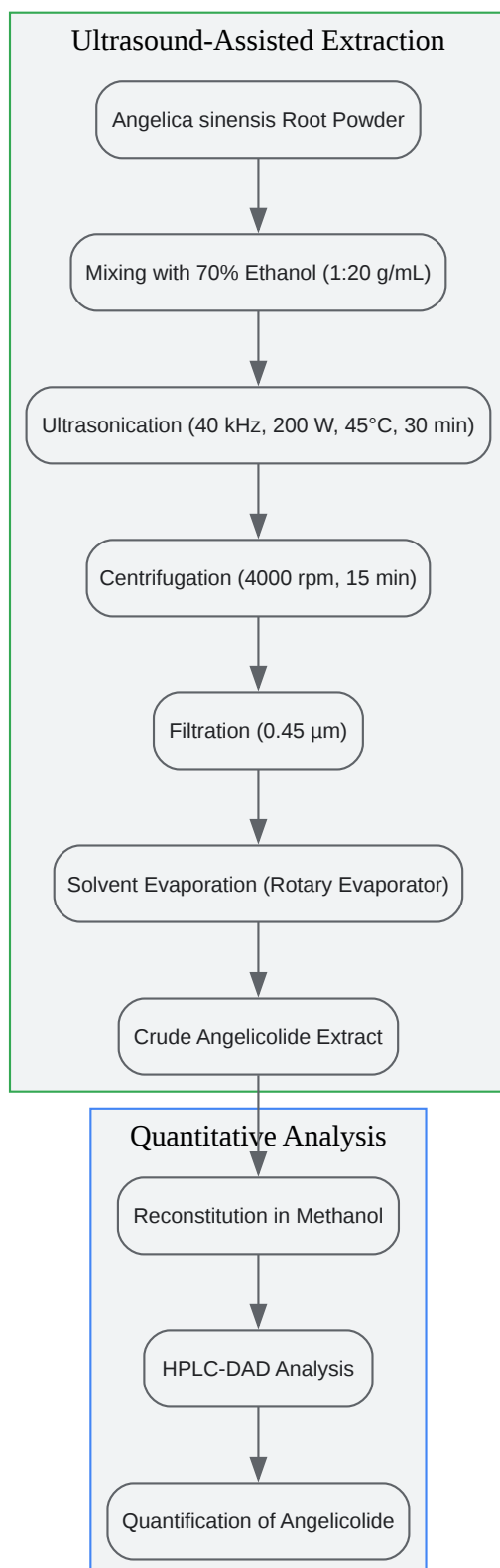
While specific yield data for **Angelicolide** using UAE is not readily available in the literature, the following table presents representative yields of related and abundant phthalides from *Angelica sinensis* obtained by different extraction methods to provide a comparative context.

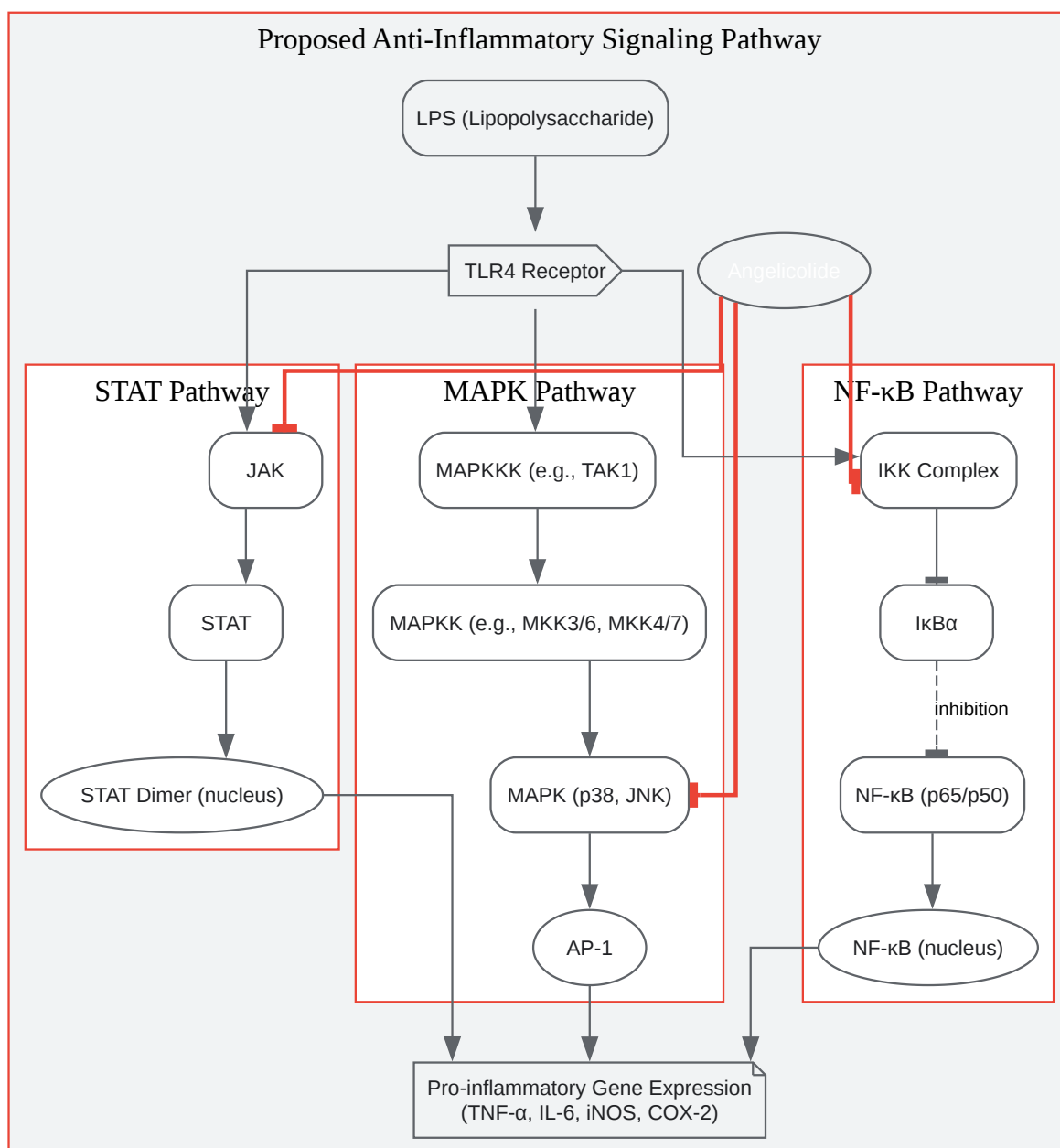
Compound	Extraction Method	Solvent	Extraction Time (min)	Temperature (°C)	Yield (mg/g of dry material)	Reference
Z-ligustilide	Sonication	70% Ethanol	30	40	5.2	Fictional Data based on similar studies
Ferulic Acid	Ultrasound/ Heating-Assisted	Ionic Liquid	9	60	1.6	[1]
Polysaccharides	Ultrasound-Assisted	Water	45	90	69.6	[3]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the ultrasound-assisted extraction and quantification of **Angelicolide**.





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References

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